molecular formula C7H6F3N B1319050 2-Methyl-5-(trifluoromethyl)pyridine CAS No. 31181-54-1

2-Methyl-5-(trifluoromethyl)pyridine

Cat. No. B1319050
CAS RN: 31181-54-1
M. Wt: 161.12 g/mol
InChI Key: ZBCOTWQYKCHKQK-UHFFFAOYSA-N
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Description

2-Methyl-5-(trifluoromethyl)pyridine is a pyridine derivative . Pyridine derivatives are heterocyclic building blocks that have useful applications in catalysis, drug design, molecular recognition, and natural product synthesis . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of 2-Methyl-5-(trifluoromethyl)pyridine and its derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Another well-known approach is simultaneous vapor–phase chlorination/fluorination at a high temperature (>300°C) with transition metal-based catalysts such as iron fluoride .


Molecular Structure Analysis

2-Methyl-5-(trifluoromethyl)pyridine contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Chemical Reactions Analysis

The synthesis of 2-Methyl-5-(trifluoromethyl)pyridine encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .


Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine in 2-Methyl-5-(trifluoromethyl)pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Agrochemical Industry

  • Summary of Application : Trifluoromethylpyridine (TFMP) derivatives, including 2-Methyl-5-(trifluoromethyl)pyridine, are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
  • Methods of Application : The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .
  • Results or Outcomes : The major use of TFMP derivatives is in the protection of crops from pests . The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Pharmaceutical Industry

  • Summary of Application : Several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Methods of Application : Similar to the agrochemical industry, the synthesis of TFMP derivatives in the pharmaceutical industry is achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .
  • Results or Outcomes : The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis of Metal-Organic Frameworks (MOFs)

  • Summary of Application : Trifluoromethylpyridine derivatives are used in the synthesis of metal-organic frameworks (MOFs) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.
  • Results or Outcomes : The resulting MOFs can exhibit a variety of properties, including high porosity and surface area, making them useful in a range of applications such as gas storage, separation, and catalysis .

Synthesis of Methiodide Salts

  • Summary of Application : Trifluoromethylpyridine derivatives can be used in the synthesis of methiodide salts .
  • Methods of Application : The synthesis typically involves the reaction of a trifluoromethylpyridine derivative with methyl iodide .
  • Results or Outcomes : Methiodide salts are often used as intermediates in organic synthesis .

Synthesis of Sulfonyl Chloride Derivatives

  • Summary of Application : 5-(Trifluoromethyl)pyridine-2-thiol, a derivative of trifluoromethylpyridine, can be used to synthesize 5-trifluoromethylpyridine-2-sulfonyl chloride .
  • Methods of Application : The synthesis involves reacting 5-(trifluoromethyl)pyridine-2-thiol with chlorine gas in an HCl solution .
  • Results or Outcomes : Sulfonyl chloride derivatives are commonly used as intermediates in the synthesis of various organic compounds .

Preparation of (Trifluoromethyl)pyridyllithiums

  • Summary of Application : Trifluoromethylpyridine derivatives can be used in the preparation of (trifluoromethyl)pyridyllithiums .
  • Methods of Application : The preparation typically involves a metalation reaction .
  • Results or Outcomes : (Trifluoromethyl)pyridyllithiums are often used as intermediates in organic synthesis .

Production of Chlorfenapyr

  • Summary of Application : 2-chloro-6-trichloromethyl pyridine (CTC), which can be obtained from 2-Methyl-5-(trifluoromethyl)pyridine, is used to produce chlorfenapyr .
  • Methods of Application : The production of chlorfenapyr involves the deep chlorination of 2-methylpyridine to obtain CTC, which is then used to synthesize chlorfenapyr .
  • Results or Outcomes : Chlorfenapyr is a pesticide with certain herbicidal activity and can control cyanobacteria in water .

Safety And Hazards

When handling 2-Methyl-5-(trifluoromethyl)pyridine, it’s important to avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

The demand for 2-Methyl-5-(trifluoromethyl)pyridine derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of 2-Methyl-5-(trifluoromethyl)pyridine will be discovered in the future .

properties

IUPAC Name

2-methyl-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N/c1-5-2-3-6(4-11-5)7(8,9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCOTWQYKCHKQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10593110
Record name 2-Methyl-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(trifluoromethyl)pyridine

CAS RN

31181-54-1
Record name 2-Methyl-5-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31181-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
H Jiang, J He, T Liu, JQ Yu - Journal of the American Chemical …, 2016 - ACS Publications
Pd(II)-catalyzed olefination of γ-C(sp 3 )–H bonds of triflyl (Tf) and 4-nitrobenzenesulfonyl (Ns) protected amines is achieved. Subsequent aza-Wacker oxidative cyclization or conjugate …
Number of citations: 130 pubs.acs.org
EFSA (European Food Safety Authority)… - EFSA …, 2023 - Wiley Online Library
In accordance with Article 6 of Regulation (EC) No 396/2005, the applicant Bayer AG Crop Science Division submitted a request to the competent national authority in Italy to modify the …
Number of citations: 4 efsa.onlinelibrary.wiley.com
European Food Safety Authority (EFSA)… - EFSA …, 2020 - Wiley Online Library
According to Article 12 of Regulation ( EC ) No 396/2005, EFSA has reviewed the maximum residue levels ( MRL s) currently established at European level for the pesticide active …
Number of citations: 33 efsa.onlinelibrary.wiley.com
EFS Authority, M Anastassiadou, G Bernasconi… - EFSA Journal, 2020 - ncbi.nlm.nih.gov
According to Article 12 of Regulation (EC) No 396/2005, EFSA has reviewed the maximum residue levels (MRL s) currently established at European level for the pesticide active …
Number of citations: 1 www.ncbi.nlm.nih.gov
H Pettersson, A Bulow, F Ek, J Jensen… - Journal of medicinal …, 2009 - ACS Publications
A novel class of CB1 inverse agonists was discovered. To efficiently establish structure−activity relationships (SARs), new synthetic methodologies amenable for parallel synthesis were …
Number of citations: 41 pubs.acs.org
VV Nikol'skiy, ME Minyaev, MA Bastrakov… - Molecules, 2022 - mdpi.com
A number of new 2-methyl- and 2-arylvinyl-3-nitropyridines were synthesized and their reactions with thiols were studied. It was found that 3-NO 2 tends to be selectively substituted …
Number of citations: 1 www.mdpi.com
مها ناصر خوري - 2013‎ - dspace.alquds.edu
Leukemia disease like chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL) is believed to be induced by a reciprocal translocation between the long arms of …
Number of citations: 3 dspace.alquds.edu

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